

# (4-Bromobutyl)cyclohexane: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (4-Bromobutyl)cyclohexane

Cat. No.: B1283877

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## Abstract

This technical guide provides a detailed overview of the chemical and physical properties of **(4-Bromobutyl)cyclohexane**, a versatile building block in organic synthesis with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the compound's characteristics, synthetic methodologies, and reactivity. Due to the limited availability of direct experimental spectroscopic data in public-domain literature, this guide presents predicted spectral analyses based on established principles and data from analogous structures. Detailed experimental protocols for a plausible synthetic route and a representative nucleophilic substitution reaction are also provided, alongside visualizations of key chemical workflows.

## Introduction

**(4-Bromobutyl)cyclohexane** (CAS No. 60439-16-9) is a halogenated hydrocarbon featuring a cyclohexane ring connected to a four-carbon chain with a terminal bromine atom.<sup>[1][2][3][4][5]</sup> This bifunctional nature, combining a lipophilic cyclohexane moiety with a reactive alkyl bromide, makes it a valuable intermediate for the synthesis of more complex molecular architectures.<sup>[1]</sup> The cyclohexane group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability, while the bromo-functionalized butyl chain provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and organometallic reactions.<sup>[1]</sup> This guide aims to provide a

comprehensive repository of the known properties and potential applications of **(4-Bromobutyl)cyclohexane**.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **(4-Bromobutyl)cyclohexane** are summarized in Table 1. This data has been aggregated from multiple chemical supplier databases and computational sources.

Table 1: Chemical and Physical Properties of **(4-Bromobutyl)cyclohexane**

Property	Value	Reference(s)
CAS Number	60439-16-9	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>19</sub> Br	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	219.16 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	1-bromo-4-cyclohexylbutane	<a href="#">[4]</a>
Synonyms	(4-Bromobutyl)cyclohexane, Cyclohexane, (4-bromobutyl)-	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless liquid	<a href="#">[1]</a> <a href="#">[5]</a>
Density	1.152 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[6]</a>
Boiling Point	244.1 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[6]</a>
Flash Point	98.7 °C	<a href="#">[2]</a> <a href="#">[6]</a>
XLogP3	4.1	<a href="#">[6]</a>

## Spectroscopic Data (Predicted)

Direct experimental spectra for **(4-Bromobutyl)cyclohexane** are not widely available. The following tables present predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (Solvent: CDCl<sub>3</sub>, 400 MHz)

Assignment (See Figure 1)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-a, H-b, H-c, H-d, H-e	0.85 - 1.80	m	11H
H-f ( $\text{CH}_2$ )	1.25 - 1.45	m	2H
H-g ( $\text{CH}_2$ )	1.80 - 1.95	m	2H
H-h ( $\text{CH}_2\text{-Br}$ )	3.40	t, $J \approx 6.8$ Hz	2H

Figure 1: Structure of **(4-Bromobutyl)cyclohexane** with proton numbering for NMR assignment.

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (Solvent:  $\text{CDCl}_3$ , 100 MHz)

Assignment (Carbon)	Predicted Chemical Shift ( $\delta$ , ppm)
C1 ( $\text{CH}_2\text{-Br}$ )	33 - 35
C2	32 - 34
C3	29 - 31
C4	37 - 39
C5	33 - 35
C6	26 - 28
C7	26 - 28
C8	33 - 35
C9	37 - 39
C10	29 - 31

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity
2925 - 2850	C-H stretch (cyclohexyl, alkyl)	Strong
1450	CH <sub>2</sub> bend (scissoring)	Medium
650 - 550	C-Br stretch	Medium-Strong

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
218/220	[M] <sup>+</sup> , isotopic pattern for one Br atom
139	[M - Br] <sup>+</sup>
83	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (cyclohexyl fragment)
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following protocols are provided as representative procedures for the synthesis and subsequent reaction of **(4-Bromobutyl)cyclohexane**. These are based on established chemical literature for similar transformations and should be adapted and optimized as necessary.

### Synthesis of **(4-Bromobutyl)cyclohexane** from **4-Cyclohexylbutan-1-ol**

This procedure describes the bromination of a primary alcohol using phosphorus tribromide (PBr<sub>3</sub>), a common and effective method for this transformation.

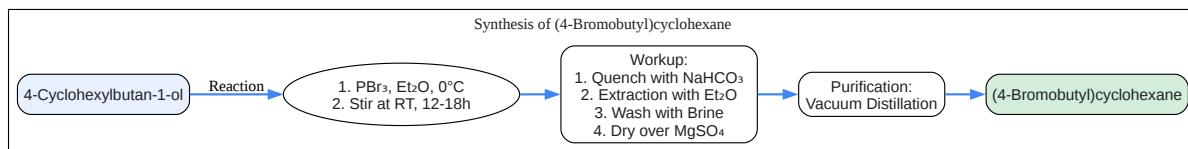
#### Materials:

- 4-Cyclohexylbutan-1-ol
- Phosphorus tribromide (PBr<sub>3</sub>)

- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube is placed under an inert atmosphere (e.g., nitrogen or argon).
- 4-Cyclohexylbutan-1-ol (e.g., 0.1 mol) is dissolved in anhydrous diethyl ether (200 mL) and added to the flask. The solution is cooled to 0 °C in an ice bath.
- Phosphorus tribromide (e.g., 0.04 mol, a slight excess of bromine equivalents) is dissolved in anhydrous diethyl ether (50 mL) and added to the dropping funnel.
- The  $\text{PBr}_3$  solution is added dropwise to the stirred alcohol solution over a period of 60 minutes, ensuring the internal temperature remains below 5 °C.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- The reaction is carefully quenched by the slow, dropwise addition of saturated  $\text{NaHCO}_3$  solution until effervescence ceases.
- The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
- The combined organic layers are washed with brine (100 mL), dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield pure **(4-Bromobutyl)cyclohexane**.



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Caption: Synthetic workflow for the preparation of **(4-Bromobutyl)cyclohexane**.

## Nucleophilic Substitution: Synthesis of an Ether

This protocol outlines a general procedure for the Williamson ether synthesis using **(4-Bromobutyl)cyclohexane** as the alkylating agent.

Materials:

- **(4-Bromobutyl)cyclohexane**
- Sodium ethoxide (or another desired sodium alkoxide)
- Anhydrous ethanol (or the corresponding alcohol)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, sodium ethoxide (e.g., 0.05 mol) is dissolved or suspended in anhydrous DMF (100 mL).
- **(4-Bromobutyl)cyclohexane** (e.g., 0.05 mol) is added to the stirred solution at room temperature.
- The reaction mixture is heated to 60-80 °C and stirred for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

- The reaction mixture is cooled to room temperature and poured into water (200 mL).
- The aqueous mixture is extracted with diethyl ether (3 x 75 mL).
- The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated under reduced pressure.
- The crude ether product is purified by column chromatography on silica gel.

## Reactivity and Applications

**(4-Bromobutyl)cyclohexane** is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.

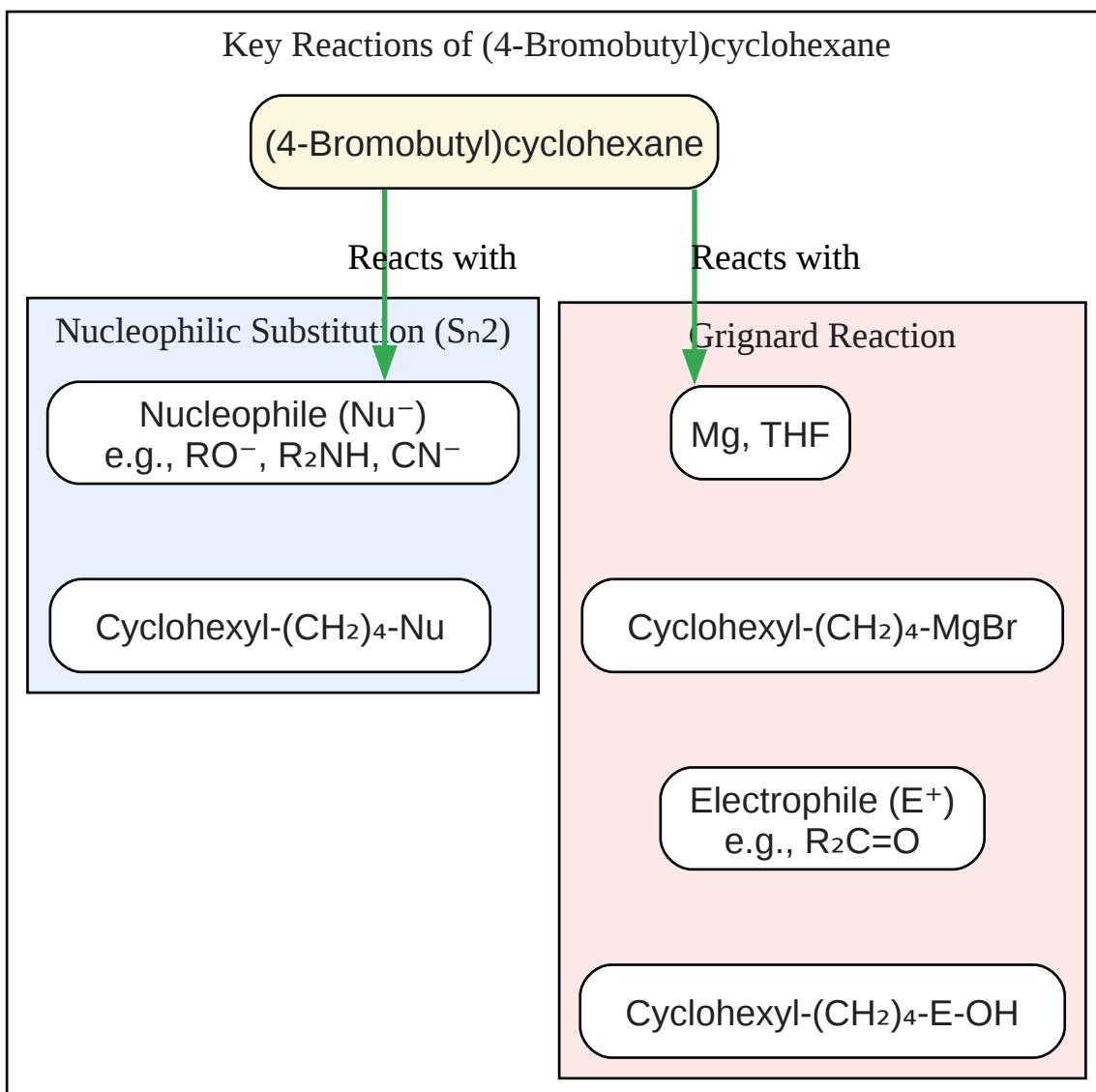
## Nucleophilic Substitution Reactions

The terminal bromine atom is a good leaving group, making the compound susceptible to  $\text{S}_{\text{n}}2$  reactions with a wide range of nucleophiles.<sup>[1]</sup> This allows for the introduction of the 4-cyclohexylbutyl moiety onto various functional groups, including:

- Ethers: Reaction with alkoxides.
- Amines: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
- Esters: Reaction with carboxylate salts.
- Nitriles: Reaction with cyanide salts.

## Organometallic Chemistry

**(4-Bromobutyl)cyclohexane** can be used to prepare organometallic reagents, such as Grignard reagents, by reacting with magnesium metal in an ethereal solvent. The resulting Grignard reagent, 4-cyclohexylbutylmagnesium bromide, is a potent nucleophile that can react with electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds.



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Caption: Reactivity pathways of **(4-Bromobutyl)cyclohexane**.

## Applications in Drug Discovery and Materials Science

While specific examples of **(4-Bromobutyl)cyclohexane** in marketed drugs are not readily identifiable, its structural motifs are relevant to medicinal chemistry. The introduction of a cyclohexyl group can increase the lipophilicity of a compound, potentially improving its membrane permeability and metabolic stability. As a linker, the butyl chain can be used to

connect a pharmacophore to another functional group or to explore the binding pocket of a biological target.

In materials science, **(4-Bromobutyl)cyclohexane** has been cited as a building block for the synthesis of complex molecules such as cyclohexane-based macrocycles.<sup>[1]</sup> Its incorporation into polymers or liquid crystals could also be explored to tailor their thermal and functional properties.<sup>[1]</sup>

## Safety and Handling

**(4-Bromobutyl)cyclohexane** is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

## Conclusion

**(4-Bromobutyl)cyclohexane** is a valuable and versatile chemical intermediate. This technical guide has provided a consolidated summary of its chemical and physical properties, predicted spectroscopic data, and detailed experimental protocols for its synthesis and reaction. While there is a need for more publicly available experimental data on this compound, the information presented here serves as a useful resource for researchers and scientists in organic synthesis, medicinal chemistry, and materials science.

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